molecular formula C25H25N3O3 B4620969 N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide

N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide

Cat. No. B4620969
M. Wt: 415.5 g/mol
InChI Key: ZFWLSYKZBVBUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide and related compounds typically involves multi-step chemical reactions, starting from commercially available raw materials. These processes may include key steps such as ring-closing reactions, reduction reactions, and acylation reactions, aiming for high overall yields and product purity. For instance, compounds with similar structures have been synthesized using starting materials that undergo specific reactions to form the desired product, characterized by techniques such as NMR, mass spectrometry, and X-ray diffraction to confirm their structure (H. Bin, 2015).

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structure of N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide and its analogs. This technique provides detailed information about the spatial arrangement of atoms within the molecule, including bond lengths, angles, and the presence of intramolecular hydrogen bonds, which are crucial for understanding the molecule's reactivity and interaction with other molecules. The molecular structure is characterized by its monoclinic crystal system with specific space groups, indicating the molecule's complex geometry and the significance of non-covalent interactions in its stability (Rasool Khan et al., 2018).

Chemical Reactions and Properties

N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide can undergo various chemical reactions, including nucleophilic substitutions and radical reactions. These reactions may involve the modification of the benzene ring or the carbonyl unit, leading to the formation of azocarboxamides or the introduction of different functional groups through radical mechanisms. Such reactivity is pivotal for the compound's utility in synthetic organic chemistry, enabling the generation of a wide array of derivatives with diverse properties (Hannelore Jasch et al., 2012).

Physical Properties Analysis

The physical properties of N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide, such as solubility, melting point, and crystallinity, are crucial for its application in various domains. These properties are often determined by the compound's molecular structure and the nature of its intermolecular interactions. For example, compounds with similar structures exhibit a range of glass transition temperatures and solubilities in polar solvents, indicative of their amorphous nature and potential for application in material science (S. Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties of N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide, such as reactivity towards different reagents, stability under various conditions, and potential for chemical modifications, are influenced by its functional groups and molecular architecture. These properties are essential for the compound's versatility in chemical synthesis and its potential applications in developing new materials or bioactive molecules (Dazhuang Miao et al., 2015).

Scientific Research Applications

Synthesis and Polymer Applications

  • Polyamide Synthesis : A study by Hsiao et al. (2000) explored the synthesis of polyamides using compounds like 4-tert-butylcatechol, which relates to the structural components of the compound . These polyamides displayed good solubility and thermal stability, suggesting potential applications in materials science (Hsiao, Yang, & Chen, 2000).

Synthetic Organic Chemistry

  • Building Blocks in Organic Synthesis : Jasch et al. (2012) demonstrated the versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry. Their study indicated that these compounds can undergo nucleophilic substitutions and radical reactions, offering pathways for creating various chemically modified structures (Jasch, Höfling, & Heinrich, 2012).

Material Science and Engineering

  • Aramide Synthesis for Engineering Applications : Yokozawa et al. (2002) researched the synthesis of poly(p-benzamide) with defined molecular weights, leading to the creation of block copolymers. The study highlights the importance of compounds like N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide in developing materials with specific mechanical and chemical properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Coordination Chemistry

  • Metal Complex Synthesis : The study by Khan et al. (2018) focused on synthesizing metal complexes using benzamide derivatives. These complexes have potential applications in various fields like catalysis and materials science (Khan, Tavman, Gürbüz, Arfan, & Çinarli, 2018).

Analytical Chemistry

  • Chemosensors for Metal Ion Detection : Ravichandiran et al. (2019) developed a chemosensor using a compound structurally similar to N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide. This chemosensor was effective in detecting Ba2+ ions, demonstrating the utility of such compounds in analytical applications (Ravichandiran, Subramaniyan, Bella, Johnson, Kim, Shim, & Yoo, 2019).

properties

IUPAC Name

N-[4-[[(4-tert-butylbenzoyl)amino]carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-25(2,3)20-13-9-18(10-14-20)23(30)27-28-24(31)19-11-15-21(16-12-19)26-22(29)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,26,29)(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWLSYKZBVBUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.